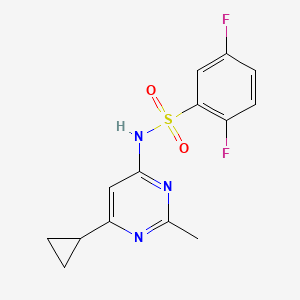
N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathway of cytokines, which play a critical role in immune responses. CP-690,550 was initially developed as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Mécanisme D'action
N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide selectively inhibits JAK3, which is primarily expressed in immune cells. JAK3 is involved in the signaling pathway of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are critical for the development and function of immune cells. By inhibiting JAK3, N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide blocks the downstream signaling of these cytokines, leading to the suppression of the immune response.
Biochemical and Physiological Effects
N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide has several biochemical and physiological effects on the immune system. It reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), and increases the production of anti-inflammatory cytokines, such as IL-10. N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide also inhibits the proliferation and activation of T cells, which are involved in the pathogenesis of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide has several advantages for lab experiments. It is a selective inhibitor of JAK3, which allows for the specific targeting of the immune response. N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide has also demonstrated efficacy in animal models of autoimmune diseases, making it a promising candidate for further research. However, N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide has limitations in terms of its toxicity and potential side effects, which need to be carefully evaluated in preclinical and clinical studies.
Orientations Futures
There are several future directions for the research on N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide. One potential application is the treatment of graft-versus-host disease (GVHD), a complication that can occur after stem cell transplantation. N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide has shown promise in preclinical studies for its ability to prevent GVHD by suppressing the immune response. Another direction is the investigation of the long-term safety and efficacy of N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide in the treatment of autoimmune diseases. Finally, the development of new JAK3 inhibitors with improved pharmacokinetic properties and reduced toxicity is an area of active research.
Méthodes De Synthèse
The synthesis of N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide involves several steps, including the preparation of the pyrimidine and benzenesulfonamide intermediates, followed by coupling and further modifications. The final product is obtained through crystallization and purification. The synthesis of N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to be effective in reducing inflammation and suppressing the immune response in animal models of autoimmune diseases. In clinical trials, N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide has demonstrated efficacy in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2S/c1-8-17-12(9-2-3-9)7-14(18-8)19-22(20,21)13-6-10(15)4-5-11(13)16/h4-7,9H,2-3H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNAKYLQBHVCSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NS(=O)(=O)C2=C(C=CC(=C2)F)F)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide](/img/structure/B7633179.png)
![N-[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]butyl]cycloheptene-1-carboxamide](/img/structure/B7633183.png)
![1-but-3-en-2-yl-3-[(2S)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633190.png)
![5-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide](/img/structure/B7633199.png)
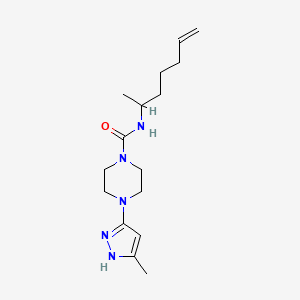
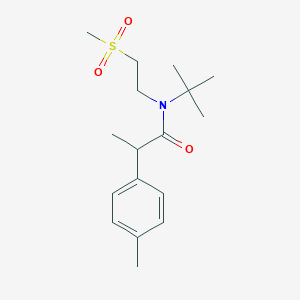
![2-[4-(Cyclohexene-1-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B7633212.png)
![1,1,1-Trifluoro-3-[1-(1-morpholin-4-ylcyclopentyl)ethylamino]propan-2-ol](/img/structure/B7633222.png)
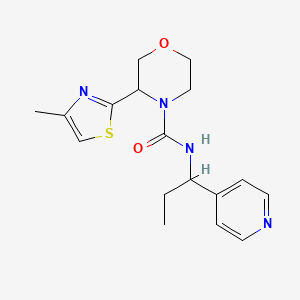
![3-[(dimethylamino)methyl]-N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7633234.png)
![4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine](/img/structure/B7633242.png)
![N-(2-benzylcyclopentyl)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide](/img/structure/B7633243.png)
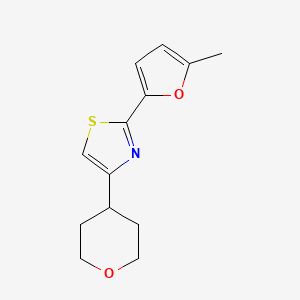
![2-(3-Methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7633263.png)